Bromofluoropropane
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Overview
Description
Bromofluoropropane, specifically 1-Bromo-3-fluoropropane, is an organic compound with the molecular formula C₃H₆BrF. It is a halogenated hydrocarbon, characterized by the presence of both bromine and fluorine atoms attached to a propane backbone. This compound is often used in various chemical syntheses and has significant applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 3-fluoropropanol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoropropane may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, 1-Bromo-3-fluoropropane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: The major product is often an alkene, such as 3-fluoropropene.
Scientific Research Applications
1-Bromo-3-fluoropropane has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoropropane exerts its effects largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-fluoropropane: Another halogenated propane derivative with similar reactivity but different positional isomerism.
1-Chloro-3-fluoropropane: Similar in structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Bromo-3-fluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .
Properties
CAS No. |
65291-92-1 |
---|---|
Molecular Formula |
C3H6BrF |
Molecular Weight |
140.98 g/mol |
IUPAC Name |
1-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
ZAONJNQXCRQBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(F)Br |
Origin of Product |
United States |
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